VAS 3947
Description
Contextualizing NADPH Oxidases (NOXs) in Biological Systems and Pathophysiology
The Nicotinamide (B372718) Adenine Dinucleotide Phosphate (NADPH) oxidase (NOX) family of enzymes are transmembrane proteins whose primary function is the generation of reactive oxygen species (ROS). researchgate.net Unlike other sources of ROS which are often byproducts of metabolic processes, NOX enzymes are uniquely dedicated to producing ROS. nih.gov The family in mammals consists of seven members: NOX1-5 and Dual Oxidase 1 and 2 (DUOX1 and DUOX2). mdpi.commdpi.com These enzymes transport electrons across biological membranes from NADPH in the cytoplasm to molecular oxygen, resulting in the production of superoxide (B77818) (O₂⁻) or hydrogen peroxide (H₂O₂). mdpi.comnih.gov
The ROS generated by NOX enzymes are not merely cytotoxic agents but are crucial signaling molecules involved in a multitude of physiological processes. researchgate.netuthscsa.edunih.gov In phagocytic cells, NOX2-derived ROS are essential for host defense, leading to the destruction of pathogens. mdpi.comnih.gov Beyond immunity, NOX-dependent ROS production is integral to cellular signaling, regulation of gene expression, cell differentiation, and various biosynthetic processes like thyroid hormone synthesis. mdpi.comresearchgate.netagosr.com
While essential for normal physiology, the dysregulation of NOX activity, leading to excessive or inappropriate ROS production, is a major contributor to oxidative stress and the pathophysiology of numerous diseases. researchgate.netresearchgate.net This overproduction of ROS can cause oxidative damage to macromolecules and disrupt normal cellular signaling. researchgate.net Essentially every organ system can be affected by pathologies featuring ROS-mediated tissue injury. uthscsa.edu
Elevated NOX activity has been implicated in a wide array of disorders. nih.gov These include cardiovascular diseases such as hypertension, atherosclerosis, and myocardial infarction. uthscsa.edunih.govnih.gov In the nervous system, dysregulated NOX is linked to neurodegenerative conditions like Alzheimer's and Parkinson's disease, as well as ischemic stroke. uthscsa.edunih.govnih.gov Furthermore, NOX enzymes are involved in the progression of fibrotic diseases, diabetic nephropathy, and certain types of cancer. mdpi.comresearchgate.netnih.govacs.org The specific NOX isoform involved often varies depending on the tissue and disease context. mdpi.com For example, NOX1, NOX2, and NOX4 are all implicated in various aspects of acute lung injury and chronic obstructive pulmonary disease (COPD). nih.gov
Given the strong evidence linking dysregulated NOX activity to a broad spectrum of diseases, the NOX enzyme family has emerged as a prime pharmacological target for therapeutic intervention. researchgate.netnih.gov The strategy is to block the undesirable actions of NOX enzymes, thereby mitigating oxidative stress-related pathologies. researchgate.net The development of small-molecule inhibitors is a key area of research aimed at creating new treatments for these conditions. researchgate.net
An ideal NOX inhibitor would exhibit high specificity for NOX enzymes over other ROS-producing systems and should not have antioxidant properties that could complicate the interpretation of its effects. nih.gov Furthermore, as different NOX isoforms appear to have distinct physiological and pathological roles, developing isoform-specific inhibitors is a major goal. nih.govnih.gov Such specific agents would allow for more targeted therapeutic approaches and help to further elucidate the precise role of each NOX enzyme in health and disease. nih.gov However, many currently available inhibitors have limitations regarding specificity, potency, and off-target effects, highlighting the need for continued drug development efforts. researchgate.netnih.gov
Overview of VAS 3947 as a Chemical Compound for Research
VAS3947 is a triazolopyrimidine derivative developed as a research tool for studying the function of NOX enzymes. nih.govnih.gov It was developed as a close analog of a preceding compound, VAS2870, which was first identified by the company Vasopharm GmbH through a screening approach for NOX2 inhibitors. nih.govnih.gov VAS3947 was specifically designed to offer improved solubility compared to its parent compound, VAS2870, while maintaining a similar inhibitory profile. nih.govnih.govnih.gov
VAS3947 was initially characterized as a specific, cell-permeable, pan-NOX inhibitor, meaning it inhibits several isoforms of the NOX family. nih.govnih.gov Early studies demonstrated that it consistently inhibits NADPH oxidase activity in low micromolar concentrations. medchemexpress.com It was shown to effectively block ROS production in various cell models, including PMA-stimulated HL-60 cells, with an IC₅₀ of 1-2 µM. In cell-free assays, VAS3947 showed inhibitory activity against NOX1, NOX2, and NOX4 with IC₅₀ values around 10 µM. nih.gov A key feature highlighted in its initial characterization was its specificity; it did not inhibit other ROS-producing enzymes like xanthine (B1682287) oxidase or endothelial nitric oxide synthase (eNOS), even at high concentrations. nih.govmedchemexpress.com
Subsequent research has provided deeper insights into its mechanism of action. Studies have revealed that VAS3947 and its parent compound, VAS2870, act as irreversible inhibitors that covalently modify the NOX enzyme. acs.orgresearchgate.net The mechanism involves the alkylation of a specific cysteine residue within the NADPH-binding dehydrogenase domain of the enzyme. acs.orgresearchgate.net This covalent binding explains its potent inhibitory effect. researchgate.net However, this reactivity with cysteine thiols also underlies some of its now-recognized off-target effects, as it can alkylate other proteins and small molecules like glutathione (B108866), leading to cellular responses independent of NOX inhibition, such as inducing endoplasmic reticulum stress. nih.govresearchgate.net Despite these off-target considerations, VAS3947 remains a widely used tool in research to investigate the roles of NOX enzymes. nih.gov
Table 1: Inhibitory Profile of VAS3947 on NOX Isoforms
| NOX Isoform | Reported IC₅₀ | Assay Type | Source |
|---|---|---|---|
| NOX1 | ~10 µM | Cell-free | nih.gov |
| NOX2 | ~10 µM | Cell-free | nih.gov |
| NOX4 | ~10 µM | Cell-free | nih.gov |
| NOX2 (in PMA-stimulated HL-60 cells) | 1 µM | Cytochrome C reduction | |
| NOX (in CaCo-2 cell homogenates) | 12 µM | NADPH-dependent ROS production | medchemexpress.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6OS/c1-2-4-10(5-3-1)8-20-12-11(18-19-20)13(17-9-16-12)22-14-15-6-7-21-14/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZDLDFNSCFLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SC4=NC=CO4)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Mechanisms of Action of Vas 3947
Direct Inhibition of NADPH Oxidase Activity by VAS 3947
This compound functions as a direct inhibitor of NADPH oxidase activity. This inhibitory action is a primary focus of research into the compound.
Pan-NOX Inhibitory Profile (e.g., NOX1, NOX2, NOX4, NOX5)
This compound exhibits a broad inhibitory profile across several NOX isoforms. Studies have shown that it can inhibit NOX activity in cells expressing various NOX enzymes, including NOX1, NOX2, NOX4, and NOX5. For instance, this compound has been shown to inhibit NOX activity in CaCo-2 cells, which express NOX1, NOX2, NOX4, and NOX5, with an IC₅₀ of 12 µM. In HL-60 cells, primarily expressing NOX2, the IC₅₀ was found to be 2 µM. A7r5 cells, mainly expressing NOX3 and NOX4, showed an IC₅₀ of 13 µM merckmillipore.com. VAS3947 is commonly regarded as a pan-NOX inhibitor due to its ability to completely inhibit reactive oxygen species (ROS) production in various agonist-induced cell models with differing NOX expression nih.gov. While some studies initially suggested selectivity, more recent research indicates it inhibits multiple isoforms researchgate.netnih.govresearchgate.netacs.org.
Here is a table summarizing some reported IC₅₀ values for this compound against different NOX isoforms:
| NOX Isoform | IC₅₀ (µM) | Cell Line/System | Source |
| NOX1 | 12 | CaCo-2 cell homogenates | merckmillipore.com |
| NOX2 | 2 | HL-60 cells | merckmillipore.com |
| NOX4 | 13 | A7r5 cells | merckmillipore.com |
| NOX5 | 12 | CaCo-2 cell homogenates | merckmillipore.com |
| NOX1 | 86.8 | - | nih.gov |
| NOX2 | 5.6 | - | nih.gov |
| NOX4 | 30.5 | - | nih.gov |
| NOX5 | 39.2 | - | nih.gov |
| NOX1 | ~10 | Cell-free assays | nih.gov |
| NOX2 | ~10 | Cell-free assays | nih.gov |
| NOX4 | ~10 | Cell-free assays | nih.gov |
Note: IC₅₀ values can vary depending on the experimental system and conditions.
Covalent Alkylation of Cysteine Residues within NOX Enzymes (e.g., dehydrogenase domain)
A significant aspect of this compound's inhibitory mechanism is its ability to covalently modify NOX enzymes. Research indicates that this compound inhibits NOXs through the covalent alkylation of a specific cysteine residue researchgate.net. This targeted cysteine is located within the dehydrogenase domain of the NOX enzyme, a region crucial for binding the nicotinamide (B372718) ring of NADPH researchgate.net. Mass spectrometry analyses have demonstrated that this compound, similar to its analog VAS2870, covalently binds to the dehydrogenase domain, resulting in a molecular weight increase of approximately 210 Da researchgate.net. This covalent modification involves the oxazolyl ring of this compound acting as a leaving group, with the benzyl-triazolopyrimidine moiety forming the covalent bond researchgate.net. Importantly, mutating this conserved cysteine residue to serine renders the enzymes insensitive to inhibition by VAS compounds, supporting the critical role of this covalent interaction nih.gov.
Specificity Profile Relative to Other Cellular Enzymes (e.g., Xanthine (B1682287) Oxidase, Endothelial Nitric Oxide Synthase)
This compound demonstrates a degree of specificity in its inhibitory actions, particularly when compared to other enzymes involved in cellular redox balance. Studies have consistently shown that this compound does not significantly affect the activities of xanthine oxidase (XOD) and endothelial nitric oxide synthase (eNOS), even at concentrations up to 100 µM merckmillipore.comresearchgate.netmedkoo.commedchemexpress.commerckmillipore.com. This is in contrast to some other commonly used NOX inhibitors, such as Diphenylene iodonium (B1229267) (DPI), which can inhibit a range of flavo-enzymes, including eNOS and XOD researchgate.netnih.gov. The lack of inhibition of XOD and eNOS by this compound suggests a more targeted interaction with NOX enzymes compared to less specific inhibitors researchgate.netmedchemexpress.com.
NOX-Independent Cellular Mechanisms of this compound
Beyond its direct effects on NOX enzymes, this compound also exerts cellular effects through mechanisms independent of NOX inhibition.
Induction of Apoptosis via Unfolded Protein Response (UPR) Activation
Several studies have reported that this compound can induce apoptosis in various cell types, and this effect appears to be independent of its anti-NOX activity medkoo.commedchemexpress.comnih.govnordicbiosite.commedchemexpress.comtargetmol.comabsin.cnnih.govresearchgate.netabmole.com. The induction of apoptosis by this compound is linked to the activation of the unfolded protein response (UPR) medkoo.commedchemexpress.comnih.govnordicbiosite.commedchemexpress.comtargetmol.comabsin.cnabmole.com. The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) buckinstitute.orgwikipedia.org. This compound has been shown to trigger acute ER stress and subsequent UPR activation nih.gov. This activation occurs through the engagement of key UPR signaling pathways, including the activation of inositol-requiring enzyme 1α (IRE1α) and PKR-like endoplasmic reticulum kinase (PERK) pathways nih.gov. Activation of these pathways can lead to downstream events that promote apoptosis nih.gov. For example, IRE1α activation can lead to the phosphorylation of JNK1 and P38MAPK, which are involved in triggering apoptosis nih.gov.
Role of Protein Aggregation and Misfolding in UPR Induction
The UPR induction by this compound is closely associated with its ability to interact with and potentially cause aggregation and misfolding of proteins medkoo.commedchemexpress.comnih.govnordicbiosite.commedchemexpress.comtargetmol.comabsin.cnabmole.com. This compound has been shown to alkylate thiol groups on cysteine residues of both glutathione (B108866) (GSH) and proteins nih.gov. This interaction with cysteine residues can lead to the formation of protein-VAS adducts nih.gov. Protein aggregation and misfolding are known triggers of ER stress and the UPR nih.govbuckinstitute.orgwikipedia.org. The hypothesis is that the interaction of this compound with proteins, particularly through cysteine alkylation, leads to the accumulation of misfolded proteins in the ER, thereby triggering ER stress and the subsequent pro-apoptotic signaling of the UPR nih.gov. This mechanism contributes significantly to this compound's ability to induce apoptosis independently of its direct NOX inhibitory effects medkoo.commedchemexpress.comnih.gov.
Activation of IRE1α and PERK Pathways in UPR
This compound treatment leads to the phosphorylation and dimerization of PERK and IRE1α nih.gov. This activation is a direct consequence of the ER stress induced by the compound, primarily due to the aggregation and misfolding of intracellular proteins nih.gov. The activation of PERK and IRE1α represents a key step in the UPR signaling cascade initiated by this compound nih.govnih.govresearchgate.net.
Downstream Signaling Pathways (e.g., P38MAPK, JNK1, eIF2α)
Activation of the IRE1α and PERK branches of the UPR by this compound leads to the engagement of specific downstream signaling pathways nih.gov. The PERK pathway, upon activation, phosphorylates eukaryotic initiation factor 2 alpha (eIF2α) nih.govresearchgate.net. Phosphorylation of eIF2α generally leads to a global attenuation of protein translation, which helps to reduce the protein load on the ER researchgate.net. However, it also selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which can upregulate genes involved in UPR-mediated responses, including apoptosis researchgate.net.
The activation of IRE1α by this compound is associated with the phosphorylation of c-Jun N-terminal protein kinase 1 (JNK1) and P38MAPK (mitogen-activated protein kinase) nih.gov. Both JNK and P38MAPK are stress-activated protein kinases that play roles in various cellular processes, including inflammation, apoptosis, and the response to ER stress rcin.org.plnih.gov. The IRE1α-TRAF2 complex can recruit and activate ASK1, which in turn enhances the JNK pathway researchgate.net.
Cysteine Thiol Alkylation of Glutathione (GSH) and Other Cellular Proteins
A significant mechanism by which this compound exerts its effects is through the alkylation of cysteine thiol residues nih.govhodoodo.commdpi.comacs.orgresearchgate.netresearchgate.netacs.orguniroma1.it. This covalent modification occurs with both low-molecular-weight thiols like glutathione (GSH) and cysteine residues within cellular proteins nih.govhodoodo.com.
Formation of GSH-VAS and Protein-VAS Adducts
The alkylation reaction between this compound and thiol groups results in the formation of stable adducts nih.gov. Specifically, this compound reacts with the cysteine residue in GSH, leading to the formation of GSH-VAS adducts nih.gov. Similarly, this compound forms covalent bonds with cysteine residues present in various cellular proteins, creating Protein-VAS adducts nih.gov. This interaction involves the benzyltriazolopyrimidine moiety of this compound alkylating the thiol group, with a small oxazole-2-thiol group acting as a leaving group nih.govacs.orguniroma1.it.
Consequences of GSH Depletion and Protein Unfolding on Cellular Processes
The depletion of cellular GSH and the formation of Protein-VAS adducts have significant consequences for cellular processes nih.govnih.gov. Reduced GSH levels can impair the function of antioxidant enzymes that rely on GSH, such as glutathione peroxidases, further affecting the cellular defense against oxidative insults nih.gov. The interaction of this compound with proteins, leading to the formation of Protein-VAS adducts, can cause protein aggregation and misfolding nih.gov. This accumulation of misfolded proteins is a primary trigger for ER stress and the subsequent activation of the UPR nih.govdokumen.pubnih.gov. The combined effects of GSH depletion and protein unfolding are suggested to contribute to reduced cell proliferation and can ultimately lead to the induction of apoptosis, particularly in sensitive cell lines nih.govresearchgate.net.
Attenuation of Signaling Pathways Downstream of Protein Kinase C (PKC)
Beyond its effects on UPR and thiol alkylation, this compound has also been shown to attenuate signaling pathways downstream of Protein Kinase C (PKC) medchemexpress.comacs.orgdntb.gov.uaresearchgate.netnih.govresearchgate.net. This mechanism appears to be independent of its effects on NOX activity dntb.gov.uanih.govresearchgate.net.
Inhibition of IKKβ
Studies investigating the antiplatelet mechanisms of VAS compounds, including this compound, have revealed an inhibitory effect on IKKβ. Research indicates that VAS compounds can block various agonist-induced platelet aggregation, potentially by interfering with PKC downstream signaling pathways, including IKKβ. Data from these studies showed that VAS compounds significantly inhibit the phosphorylation of IKKβ nih.gov. This suggests that this compound can modulate platelet activity, at least in part, through a mechanism involving the reduced phosphorylation and presumably decreased activity of IKKβ nih.govguidetopharmacology.orgciteab.com. This inhibition of IKKβ phosphorylation is proposed to contribute to the reduction of downstream platelet responses such as granule release, calcium mobilization, and GPIIbIIIa activation nih.gov.
Modulation of p38 MAPK Activity
The modulation of p38 MAPK activity represents another facet of this compound's mechanism of action, although the specific effect observed appears to be dependent on the cellular context.
In the context of platelet activation, research on VAS compounds, including this compound, points to an inhibitory effect on p38 MAPK. Similar to the findings with IKKβ, studies suggest that VAS compounds block agonist-induced platelet aggregation partly by affecting PKC downstream signaling, including p38 MAPK nih.govguidetopharmacology.orgciteab.com. Detailed research findings indicate that VAS compounds significantly inhibit the phosphorylation of p38 MAPK in platelets nih.gov. This inhibition is considered part of the mechanism by which this compound reduces platelet granule release and other activation markers nih.gov.
Conversely, research exploring the effects of this compound in acute myeloid leukemia (AML) cell lines has reported a different impact on p38 MAPK. In this cellular context, this compound was shown to induce rapid phosphorylation of p38 MAPK, which increased over time following treatment wikipedia.org. This induction of p38 MAPK phosphorylation was observed alongside the activation of JNK1 and was linked to the triggering of apoptosis in AML cells wikipedia.org. This suggests that while this compound may inhibit p38 MAPK phosphorylation in platelets, it can induce it in AML cells, highlighting a context-dependent modulation of this kinase's activity.
The differential effects of this compound on p38 MAPK phosphorylation in different cell types underscore the complexity of its mechanisms of action and suggest that its biological outcomes can vary significantly depending on the specific cellular environment and signaling networks involved.
Iii. Biological Effects and Therapeutic Potential of Vas 3947 in Disease Models
Impact on Cardiovascular Systems
Research highlights a notable impact of VAS 3947 on the cardiovascular system, primarily through its potent antiplatelet effects. These effects suggest a potential therapeutic role in conditions involving undesirable platelet activation and thrombus formation.
This compound has been identified as exerting a highly potent antiplatelet effect nih.govabmole.comresearchgate.netmedchemexpress.comtargetmol.cnmedkoo.comabmole.comacetherapeutics.com. Interestingly, studies suggest that this antiplatelet activity may occur via a NOX-independent pathway, distinguishing it from the effects of concurrent inhibition of NOX1, 2, and 4 by other inhibitors nih.govresearchgate.net.
VAS compounds, including this compound, have been shown to effectively block platelet aggregation induced by a variety of agonists nih.govresearchgate.net. These agonists include collagen, convulxin, thrombin, and U46619 nih.govresearchgate.netresearchgate.net. This inhibitory effect on aggregation has been observed in both human and mouse platelets nih.govresearchgate.net.
Table 1: Inhibition of Agonist-Induced Platelet Aggregation by VAS Compounds
| Agonist | Effect of VAS Compounds | Observed In |
| Collagen | Blocked aggregation | Human and mouse platelets nih.govresearchgate.net |
| Convulxin | Blocked aggregation | Human platelets nih.govresearchgate.netresearchgate.net |
| Thrombin | Blocked aggregation | Human and mouse platelets nih.govresearchgate.netresearchgate.net |
| U46619 | Blocked aggregation | Human platelets nih.govresearchgate.netresearchgate.net |
Beyond inhibiting aggregation, VAS compounds have been found to reduce key downstream events in platelet activation, including granule release, calcium mobilization, and the activation of GPIIbIIIa nih.govresearchgate.net. These effects are suggested to be mediated through the blockade of protein kinase C (PKC) downstream signaling pathways, such as IKKβ and p38 MAPK nih.govresearchgate.net.
In vivo studies using animal models have demonstrated that VAS compounds are capable of delaying thrombus formation nih.govresearchgate.nettargetmol.cn. Importantly, this delay in thrombus formation was observed without negatively impacting normal hemostasis nih.govresearchgate.net.
The potent antiplatelet effects of this compound suggest its potential as a therapeutic agent for the treatment of cardiovascular diseases nih.govresearchgate.netpatsnap.comscispace.com. Platelets play a critical role not only in normal hemostasis but also in the pathogenesis of various cardiovascular conditions, including atherosclerosis and stroke researchgate.net. By attenuating platelet activation and thrombus formation, this compound may offer a beneficial approach in managing these diseases.
Antiplatelet Effects of this compound
Efficacy in Oncological Models
Investigations into the biological effects of this compound have extended to oncological models, particularly in the context of acute myeloid leukemia (AML). Studies have shown that this compound exhibits efficacy in inducing apoptosis and inhibiting proliferation in AML cell lines.
Research indicates that VAS3947 induces apoptosis in AML cells, and this effect appears to be independent of its anti-NOX activity medchemexpress.comacetherapeutics.comnih.govhodoodo.commedkoo.com. VAS3947 triggers cell proliferation arrest and subsequent cell death in these cell lines medchemexpress.comnih.govhodoodo.commedkoo.com. The half-maximal inhibitory concentrations (IC50) for the cytotoxic effects of VAS3947 in different AML cell lines have been reported, ranging from 2.6 ± 0.6 µM for the highly sensitive MV-4-11 cell line to 4.9 ± 1.3 µM for the less sensitive THP-1 cell line nih.govhodoodo.commedkoo.com.
The mechanism underlying the pro-apoptotic effects of VAS3947 in AML cells involves the activation of the unfolded protein response (UPR), primarily due to the aggregation and misfolding of proteins medchemexpress.comnih.govhodoodo.commedkoo.com. Additionally, VAS3947 has been shown to thiol alkylate cysteine residues of glutathione (B108866) (GSH) and interact with proteins medchemexpress.comnih.govhodoodo.commedkoo.com. This interaction led to a decrease in detectable GSH in the MV-4-11 cell line nih.govhodoodo.com. While VAS3947 is known as a NOX inhibitor, its effects in AML cells, including the induction of apoptosis, occur independently of NOX activity nih.govhodoodo.commedkoo.com.
Further studies in mouse models of FLT3-mutant AML have explored the potential of combining NOX2 inhibitors with FLT3 inhibitors, showing improved outcomes patsnap.com. Although VAS3947's effect in AML cells is noted as NOX-independent, this research area highlights the broader interest in targeting oxidative stress pathways in AML.
Table 2: Cytotoxicity of VAS3947 in AML Cell Lines
| AML Cell Line | IC50 (µM) |
| MV-4-11 | 2.6 ± 0.6 nih.gov |
| THP-1 | 4.9 ± 1.3 nih.gov |
| KG-1a | Apoptosis observed hodoodo.com |
| KG-1 | Apoptosis observed hodoodo.com |
| ML-2 | Apoptosis observed hodoodo.com |
Effects on Acute Myeloid Leukemia (AML) Cell Lines
Studies have explored the impact of this compound on a range of AML cell lines, demonstrating its ability to influence cell proliferation and induce apoptosis. nih.govresearchgate.netmedchemexpress.cn The cytotoxic effects appear to be independent of its anti-NOX activity in these contexts. nih.govmedkoo.comresearchgate.netmedchemexpress.cnmedchemexpress.com
Induction of Cell Proliferation Arrest and Apoptosis in AML Cell Subtypes (e.g., MV-4-11, THP-1, KG-1a, KG-1, ML-2)
This compound has been shown to trigger cell proliferation arrest and death in various AML cell lines. nih.govresearchgate.netmedchemexpress.com The sensitivity to this compound varies among different AML cell subtypes. For instance, MV-4-11 cells have been identified as particularly sensitive, while THP-1 cells appear less sensitive. nih.govresearchgate.netmedchemexpress.com
Studies using a concentration of 4 µM this compound for 72 hours demonstrated reduced cell numbers in all tested AML cell lines after just one day of exposure, with the difference increasing over time. nih.govresearchgate.net The decrease in cell proliferation was largely attributed to the induction of apoptosis in cell lines such as KG-1a, KG-1, ML-2, and MV-4-11. nih.govresearchgate.netmedkoo.com In contrast, at the 4 µM dose, this compound triggered low or no apoptosis in HL-60, NB-4, U-937, and THP-1 cells, although proliferation was slowed. nih.govresearchgate.net This differential effect on apoptosis versus proliferation arrest at a fixed dose can be explained by the varying sensitivity of the cell lines, with the 4 µM dose being closer to the IC90 for MV-4-11 but significantly less than the IC50 for THP-1. nih.gov
The mechanism underlying this compound-induced apoptosis in AML cells involves the targeting of thiol groups on cysteine residues of glutathione and proteins. nih.govmedkoo.commedchemexpress.cn This interaction leads to the formation of GSH-VAS or Protein-VAS molecules and a small oxazole-2-thiol leaving group. nih.gov This thiol alkylation triggers acute endoplasmic reticulum (ER) stress and cytotoxic signaling from the unfolded protein response (UPR). nih.govmedkoo.commedchemexpress.cnmedchemexpress.com While triggering ER stress is often associated with an increase in reactive oxygen species (ROS), this compound treatment has been observed to lead to a drop in ROS levels, suggesting novel mechanisms at play. nih.govmedchemexpress.cnmedchemexpress.com
The following table summarizes the IC50 values of this compound for several AML cell lines:
| AML Cell Line | IC50 (µM) |
| MV-4-11 | 2.6 ± 0.6 |
| THP-1 | 4.9 ± 1.3 |
| KG-1a | Data not specified in source |
| KG-1 | Data not specified in source |
| ML-2 | Data not specified in source |
| HL-60 | Data not specified in source |
| NB-4 | Data not specified in source |
| U-937 | Data not specified in source |
Interaction with FLT3 Signaling and Potential for Combination Therapies (e.g., with FLT3 inhibitors)
Mutations in the fms-like tyrosine kinase 3 (FLT3) gene are common in AML and are associated with a poor prognosis. patsnap.combiorxiv.orghaematologica.org FLT3-ITD mutations, in particular, lead to constitutive activation of the receptor. oncotarget.com Reactive oxygen species (ROS) production is also a characteristic of AML and can induce cysteine oxidation in redox-sensitive signaling proteins. patsnap.com Studies have indicated that FLT3-ITD signaling can involve NOX4 activity, and NOX2 is implicated in leukemic development. nih.govpatsnap.com
Inhibition of NOX2 has been shown to increase the apoptosis of FLT3-mutant AML cells when combined with FLT3 inhibitors. patsnap.combiorxiv.org This suggests that reducing oxidative stress can decrease the oncogenic signaling of FLT3. patsnap.combiorxiv.org Research using FLT3 mutant AML cells in mouse models demonstrated that treatment with a NOX2 inhibitor reduced circulating cancer cells, and the combination of FLT3 and NOX2 inhibitors led to increased survival compared to either treatment alone. patsnap.com
While this compound was initially considered a NOX inhibitor, its mechanism in AML cells appears to be NOX-independent, primarily involving thiol alkylation and UPR activation. nih.govmedkoo.commedchemexpress.cnmedchemexpress.com However, given the observed synergy between NOX2 inhibition and FLT3 inhibitors, and the role of oxidative stress in FLT3 signaling, further investigation into how this compound's specific mechanisms might interact with FLT3 signaling or complement FLT3 inhibition could be relevant. Some studies have explored combinations of NOX inhibitors, including this compound, with FLT3 inhibitors like sorafenib (B1663141) and quizartinib (B1680412) in FLT3-ITD AML cell lines, observing synergistic reductions in cell proliferation in some contexts. biorxiv.org
Research in Multiple Myeloma (MM) Cells
Investigations have also been conducted into the effects of this compound on multiple myeloma (MM) cells. nih.gov MM is a hematological malignancy characterized by the accumulation of clonal plasma cells in the bone marrow. nih.gov
Sensitivity of MM Cell Lines to this compound
Several MM cell lines have shown sensitivity to treatment with this compound. nih.govresearchgate.net Studies using an MTS assay to assess cell viability after 48 hours of treatment with increasing concentrations of this compound (1–50 μM) demonstrated dose-dependent responses in MM cell lines. nih.govresearchgate.net Some cell lines, such as L363 and MM.1S, were found to be highly sensitive to this compound, while others, including KMS-12-PE and LP1, were less sensitive. nih.govresearchgate.net
The following table presents the sensitivity of some MM cell lines to this compound:
| MM Cell Line | Sensitivity to this compound |
| L363 | Highly sensitive |
| MM.1S | Highly sensitive |
| KMS-12-PE | Less sensitive |
| LP1 | Less sensitive |
Note: Sensitivity is described qualitatively based on reported findings. nih.govresearchgate.net
Combined Effects with Chemotherapeutic Agents (e.g., Bortezomib) and Redox Modulators (e.g., Auranofin)
In contrast, the combination of bortezomib (B1684674) with auranofin, an inhibitor of thioredoxin reductase (TXNRD1), an antioxidant enzyme overexpressed in MM, showed synergistic effects on MM cell lines, including those less sensitive to bortezomib. nih.govnih.gov This highlights the complex interplay of redox balance and therapeutic responses in MM, and suggests that while this compound influences MM cell viability, its interaction profile with bortezomib differs from that of auranofin. nih.govnih.gov
Potential in Neurodegenerative Disorders
Neurodegenerative disorders are characterized by the progressive loss of neuronal function and death, affecting millions globally. lumenlearning.comfrontiersin.orgfrontiersin.org These conditions, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, are associated with complex pathologies including oxidative stress, protein aggregation, and neuroinflammation. frontiersin.orgfrontiersin.org
NADPH oxidases (NOXs) are enzymes that produce reactive oxygen species (ROS) and have been implicated in the pathophysiology of neurodegenerative disorders. mdpi.com NOX-mediated oxidative stress is considered a significant contributor to cerebrovascular damage in these diseases. mdpi.com
Role of NOX-Mediated Oxidative Stress in Neuropathology
Oxidative stress is a significant contributor to the pathogenesis of various neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), stroke, and traumatic brain injury (TBI). mdpi.comfrontiersin.orgfrontiersin.orgnih.govmdpi.comresearchgate.net A key source of reactive oxygen species (ROS) in the brain is the NADPH oxidase (NOX) enzyme complex. mdpi.comfrontiersin.orgfrontiersin.orgnih.govmdpi.comresearchgate.netresearchgate.net NOX enzymes are a family of transmembrane proteins whose primary function is to produce superoxide (B77818) anion (O₂⁻) from oxygen through NADPH oxidation. mdpi.commdpi.comresearchgate.net This process is vital for immune defense and cellular signaling under physiological conditions, but excessive NOX activity leads to ROS overproduction, overwhelming the body's antioxidant defenses and resulting in oxidative stress and aberrant signaling. frontiersin.orgfrontiersin.org
In the context of neuropathology, NOX-derived ROS aggravates oxidative stress and neuroinflammation. mdpi.com NOX enzymes are expressed in various brain cells, including neurons, glial cells (microglia and astrocytes), and cerebrovascular endothelial cells. mdpi.com Different NOX isoforms contribute to the pathology of neurological diseases. For instance, NOX2 (also known as gp91phox) and NOX4 are considered significant contributors to AD pathogenesis. mdpi.com NOX2 is predominantly involved in microglial activation and neuroinflammation, while NOX4 plays a role in astrocytic oxidative stress and ferroptosis, as well as neuronal tauopathy. mdpi.com Increased expression of NOX1 and NOX3 has also been observed in AD brains. mdpi.com
NOX activity is implicated in the neurovascular component of neurodegenerative diseases. mdpi.com NOX-mediated oxidative stress is identified as one of the main causes of cerebrovascular damage in these conditions. mdpi.com The neurovascular unit, composed of endothelial cells, mural cells, neurons, microglia, and astrocytes, is affected by dysregulated transcriptional pathways in AD, including those related to immune responses and angiogenesis. researchgate.net
Research findings highlight the increased activity and expression of NOX in various neurological disease models. For example, in TBI models, NOX emerges as a major contributor to ROS, mediating further injury. frontiersin.orgfrontiersin.org While NOX1 to NOX4 are found in the brain, NOX2 shows the most significant increase after TBI, with NOX4 also increasing in microglial cells. frontiersin.orgfrontiersin.org Inhibition of NOX in TBI models has been shown to reduce inflammatory injury. frontiersin.orgfrontiersin.org In ischemic stroke, increased NOX expression, activity, and ROS-mediated damage are widely observed post-ischemia. frontiersin.orgfrontiersin.org The influx of oxygen during reperfusion after stroke can lead to NOX activation and increased ROS production, contributing to cell damage. nih.gov
This compound as a NOX Inhibitor in Neurovascular Research Contexts
This compound is characterized as a specific NADPH oxidase (NOX) inhibitor. cenmed.commedchemexpress.com It has been shown to consistently inhibit NADPH oxidase activity in low micromolar concentrations. cenmed.commedchemexpress.com Studies suggest that this compound may inhibit NOXs through the covalent alkylation of a cysteine residue, potentially located in the dehydrogenase domain where NADPH binds. patsnap.com this compound is structurally similar to VAS 2870 and reportedly shows higher solubility, although it is similarly nonspecific to various NOX isoforms. researchgate.net However, other research indicates that VAS compounds, including this compound, showed specificity towards inhibiting NOX1, 2, 4, and 5 in a concentration-dependent manner during a screening process aimed at developing NOX2 inhibitors. mdpi.com
While primarily recognized for its NOX inhibitory properties, some research indicates that VAS compounds, including this compound, may also exert certain biological effects through NOX-independent pathways. For instance, this compound has been reported to induce apoptosis independently of anti-NOX activity, potentially via unfolded protein response (UPR) activation due to protein aggregation and misfolding. cenmed.commedchemexpress.com Furthermore, VAS compounds have been shown to attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC. medchemexpress.comnih.govrndsystems.com These findings suggest that while this compound is a valuable tool for studying NOX-mediated processes, interpretation of its effects should consider potential off-target activities.
In the context of neurovascular research, the ability of this compound to inhibit NOX activity makes it a relevant compound for investigating the role of NOX-mediated oxidative stress in cerebrovascular damage associated with neurological diseases. mdpi.com By inhibiting NOX enzymes, this compound can be used experimentally to explore the contribution of NOX-derived ROS to neurovascular dysfunction and neuronal injury observed in conditions like stroke and neurodegenerative disorders. Despite the challenges in achieving isoform-specific NOX inhibition and the potential for off-target effects with some inhibitors, compounds like this compound provide valuable pharmacological tools to dissect the complex involvement of NOX in neurovascular pathology and evaluate the therapeutic potential of NOX inhibition. mdpi.comresearchgate.net
Here is a summary of some research findings related to this compound and NOX inhibition:
| Compound | Target | Action | Relevant Findings | Reference |
| This compound | NOX | Inhibitor | Inhibits NADPH oxidase activity in low micromolar concentrations. cenmed.commedchemexpress.com May inhibit NOXs via cysteine alkylation. patsnap.com Shows antiplatelet effect (potentially NOX-independent). cenmed.commedchemexpress.comnih.gov Induces apoptosis independently of anti-NOX activity. cenmed.commedchemexpress.com | cenmed.commedchemexpress.compatsnap.comnih.gov |
| VAS 2870 | NOX | Inhibitor | Analog of this compound. medchemexpress.comnih.gov Inhibits PMA-stimulated oxidative burst. rndsystems.com Inhibits oxidized-LDL-mediated ROS production. rndsystems.com Attenuates platelet activation (NOX-independent). nih.govrndsystems.com | nih.govrndsystems.com |
Iv. Experimental Methodologies and Research Considerations for Vas 3947 Studies
In vitro Experimental Approaches
In vitro studies constitute a significant portion of the research on VAS 3947, allowing for controlled investigations into its effects on various cell types and biological processes.
Cell Line Models Utilized
A diverse array of cell lines has been utilized to study the effects of this compound, reflecting its investigation across different biological contexts, particularly in cancer and vascular biology. Acute myeloid leukemia (AML) cell lines have been extensively used to determine the cytotoxic effects and underlying mechanisms of this compound. These include lines covering various stages of the French–American–British (FAB) classification, such as KG-1a, KG-1, ML-2, MV-4-11, HL-60, NB-4, U-937, and THP-1 cells. nih.govmedkoo.comresearchgate.net Studies have shown variability in sensitivity among these AML cell lines, with IC50 values ranging from approximately 2.6 µM to 4.9 µM. nih.govmedkoo.comresearchgate.net
Beyond AML, other cell lines have been employed to investigate specific aspects of this compound's activity. CaCo-2 cells, an intestinal epithelial cell line, have been used to assess its ability to block NADPH-dependent ROS production. medchemexpress.commerckmillipore.comambeed.cnapp17.combiomart.cn HL-60 cells, a promyelocytic leukemia cell line, have also been utilized, particularly for evaluating the inhibition of ROS production upon induction of oxidative burst. merckmillipore.comsigmaaldrich.com A7r5 cells, derived from rat embryonic thoracic aorta smooth muscle, have been used in studies related to vascular function and NOX activity. merckmillipore.commerckmillipore.comculturecollections.org.ukbcrj.org.bruab.cat HEK-TRPA1 cells, which are HEK293 cells transfected to express the TRPA1 channel, have been employed to investigate potential interactions and activation of this channel by this compound. physiology.orgmdpi.comijbs.com Additionally, human umbilical vein endothelial cells (HUVECs) are commonly used in vascular research and may be relevant for studying the effects of this compound on endothelial function, although specific details regarding this compound use in HUVECs were less prominent in the search results compared to other cell lines.
Biochemical Assays for NOX Activity and Reactive Oxygen Species Production
Assessment of NOX activity and reactive oxygen species (ROS) production is fundamental to understanding the effects of this compound, particularly given its initial characterization as a NOX inhibitor. Biochemical assays are employed to quantify the generation of ROS, often in cell homogenates or intact cells. For instance, in CaCo-2 cell homogenates, this compound has been shown to completely block NADPH-dependent ROS production with an IC50 of 12 µM. medchemexpress.comambeed.cnapp17.combiomart.cn Studies in DMSO-differentiated HL-60 cultures have used assays like cytochrome C reduction and L012 chemiluminescence to measure NOX-mediated ROS production, with this compound showing potency in inhibiting this activity. merckmillipore.com
Cellular ROS production can be measured using fluorescent probes and flow cytometry. For example, cytoplasmic ROS production has been assessed using probes like CM-H2DCFDA, while mitochondrial ROS production can be measured with MitoSOX fluorescence. nih.gov Despite its classification as a NOX inhibitor, some studies have observed a decrease in both cytoplasmic and mitochondrial ROS levels in certain cell lines treated with this compound, suggesting potential NOX-independent effects on ROS homeostasis. nih.govmedkoo.com It is noted that this compound at concentrations up to 30 µM does not appear to interfere with xanthine (B1682287)/XOD-derived L012 signals, suggesting a lack of significant antioxidant or scavenging effects relevant to ROS detection assays themselves. medchemexpress.comambeed.cn
Cellular Assays for Apoptosis, Cell Proliferation, and UPR Markers
Investigating the impact of this compound on cell fate involves conducting assays for apoptosis, cell proliferation, and markers of the unfolded protein response (UPR). Cell proliferation is commonly assessed using methods such as the resazurin (B115843) reduction assay, which measures metabolic activity as an indicator of viable cell number over time. nih.govresearchgate.net Treatment with this compound has been shown to trigger cell proliferation arrest in various AML cell lines. nih.govmedkoo.comresearchgate.net
Apoptosis induction by this compound is a key finding in several studies, particularly in AML cells. nih.govmedkoo.comabmole.comambeed.cnacetherapeutics.com Apoptosis can be quantified using techniques like flow cytometry with Annexin V and 7-AAD staining, which differentiate between viable, early apoptotic, and late apoptotic/dead cells. nih.gov For some AML cell lines, the decrease in cell proliferation induced by this compound is largely explained by apoptosis. nih.govmedkoo.comresearchgate.net
Furthermore, research indicates that this compound induces apoptosis independently of its anti-NOX activity, primarily through the activation of the UPR. nih.govmedkoo.comambeed.cnambeed.cnacetherapeutics.com Assays for UPR markers involve evaluating the activation of key pathways like the IRE1α and PERK pathways. This can include assessing the phosphorylation status of downstream targets. nih.gov The induction of ER stress and the consequent UPR are linked to the aggregation and misfolding of proteins caused by this compound. nih.govmedkoo.comacetherapeutics.com
Molecular Characterization Techniques (e.g., High-Performance Liquid Chromatography, Mass Spectrometry for Cysteine Alkylation)
To understand the molecular interactions of this compound within cells, techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed, particularly to investigate its ability to alkylate cysteine residues. Studies have demonstrated that this compound can thiol alkylate cysteine residues of glutathione (B108866) (GSH) and interact with proteins. nih.govmedkoo.com HPLC and MS analyses have revealed the formation of adducts between this compound and GSH, as well as the release of a small oxazole-2-thiol leaving group. nih.gov This alkylation mechanism is considered a significant aspect of this compound's mode of action, contributing to GSH depletion and potentially protein unfolding. nih.gov The use of MS-based proteomic analysis, including techniques for monitoring cysteine oxidation and alkylation, is crucial for identifying specific protein targets of this compound's alkylating activity. waters.comupf.eduresearchgate.netnih.gov
Signaling Pathway Analysis (e.g., Western Blotting for PKC, IKKβ, p38 MAPK)
Investigating the downstream signaling pathways affected by this compound is essential for a comprehensive understanding of its cellular effects. Techniques like Western blotting are commonly used to assess the phosphorylation and expression levels of key proteins involved in various signaling cascades. Research has indicated that this compound can influence pathways downstream of Protein Kinase C (PKC), including IKKβ and p38 MAPK. nih.govtocris.com Studies on platelet activation, for instance, suggest that this compound attenuates activation through a NOX-independent pathway downstream of PKC, affecting downstream targets like IKKβ and p38 MAPK. nih.gov In the context of UPR activation, Western blotting can be used to monitor the phosphorylation of proteins like JNK1 and P38MAPK, which are activated downstream of IRE1α and contribute to apoptosis signaling. nih.gov
In vivo Preclinical Models
While in vitro studies provide valuable mechanistic insights, in vivo preclinical models are necessary to evaluate the effects of this compound in a more complex biological system and to assess its potential therapeutic relevance. Although the search results provided less extensive detail on in vivo studies compared to in vitro work, some research has utilized animal models. For example, studies investigating the antiplatelet effects of this compound have included in vivo models to assess its impact on thrombus formation. nih.gov These in vivo studies complement the in vitro findings by providing data on the systemic effects and efficacy of this compound in a living organism. Further in vivo research would be crucial to fully understand the pharmacokinetics, metabolism, and potential therapeutic applications of this compound.
Murine Models for Platelet Activation and Thrombosis
Murine models are valuable tools for investigating the effects of compounds like this compound on complex physiological processes such as platelet activation and thrombosis. Studies have shown that VAS compounds, including this compound, can inhibit mouse platelet aggregation induced by agonists like collagen and thrombin. researchgate.netnih.gov In vivo studies using these models have demonstrated that VAS compounds can delay thrombus formation without affecting normal hemostasis. researchgate.netnih.govsciencegate.app Mouse models of pulmonary embolism, for instance, are utilized to study the mechanisms of thrombus formation and evaluate potential antithrombotic agents. nc3rs.org.uknih.gov These models allow for the assessment of platelet activity and accumulation in the vasculature, providing insights into the antithrombotic potential of compounds like this compound. nc3rs.org.uk
Patient-Derived Xenograft Models in Hematological Malignancies
Information specifically detailing the use of this compound in patient-derived xenograft models for hematological malignancies was not found in the consulted literature. Research has explored the effects of NOX inhibition in AML cell lines and leukemia-bearing mice, suggesting a potential link between NOX-dependent ROS production and AML proliferation, where NOX2 inhibition was shown to abolish mitochondrial transfer and improve survival in leukemia-bearing mice. nih.gov However, direct application or investigation of this compound within the context of patient-derived xenograft models for hematological malignancies was not identified in the provided search results.
Comparative Pharmacology and Specificity Assessment
Understanding the pharmacological profile of this compound involves comparing its effects and specificity with other inhibitors, particularly those targeting NADPH oxidase (NOX) enzymes.
Comparison with Chemically Distinct NADPH Oxidase Inhibitors (e.g., VAS2870, Apocynin, Diphenylene iodonium (B1229267), GKT Compounds, ML171, GSK2795039)
This compound is an analog of VAS2870, and both are described as pan-NOX inhibitors. researchgate.netnih.gov Comparative studies have highlighted differences in their effects compared to other chemically distinct NOX inhibitors such as Apocynin, Diphenylene iodonium (DPI), GKT compounds (like GKT137831), ML171, and GSK2795039. researchgate.netnih.gov Interestingly, while VAS compounds demonstrated a potent antiplatelet effect, concurrent inhibition of NOX1, NOX2, and NOX4 by treatment with ML171, GSK2795039, and GKT136901/GKT137831 did not affect thrombin and U46619-induced platelet aggregation in certain studies. researchgate.netnih.gov This suggests that the antiplatelet effects of VAS compounds may occur through mechanisms distinct from the direct inhibition of these specific NOX isoforms. researchgate.netnih.gov Apocynin is another well-known NADPH oxidase inhibitor, though its mechanism of action involves interfering with the assembly of the enzyme complex. wikipedia.org DPI is also recognized as an inhibitor of NOX2. nih.govmdpi.com These comparisons underscore the diverse mechanisms by which different compounds can influence oxidative processes and highlights the unique pharmacological properties of this compound and its analog VAS2870.
Differentiating NOX-Dependent from NOX-Independent Effects
A critical aspect of research on this compound involves differentiating its effects that are directly mediated by NOX inhibition from those that are independent of NOX activity. Studies have shown that this compound can trigger cell proliferation arrest and death independently of its anti-NOX activity. medchemexpress.com Furthermore, this compound attenuates platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC. researchgate.netnih.govnih.govmedchemexpress.com This NOX-independent mechanism involves blocking PKC downstream signaling, which in turn reduces platelet granule release, calcium mobilization, and GPIIbIIIa activation. researchgate.netnih.govnih.gov Research in AML cell lines also indicated that this compound can reduce cell growth and induce cell death even in the absence of detectable NOX activity, strongly suggesting the presence of off-target effects. nih.gov These findings emphasize the importance of carefully designed experiments to dissect the NOX-dependent and NOX-independent actions of this compound.
Challenges in Research and Future Directions
Research with this compound presents certain challenges, particularly concerning the investigation of context-dependent effects and potential off-target interactions.
Investigation of Context-Dependent Effects and Potential Off-Target Interactions
Studies have indicated that this compound possesses off-target effects. nih.govfrontiersin.org For instance, in AML cell lines, beyond its effect on NOX-derived ROS production, this compound induces a NOX-independent decrease in cytoplasmic ROS and an increase in mitochondrial ROS production through an unclear mechanism. nih.gov It has been demonstrated that this compound can alkylate thiol cysteine residues of glutathione (GSH) and intracellular proteins, leading to GSH depletion and protein aggregation. nih.gov This protein aggregation can trigger endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR), ultimately inducing apoptosis independently of anti-NOX activity. nih.govmedchemexpress.com The interaction of this compound with cysteine residues results in the formation of new molecules, such as GSH-VAS or Protein-VAS, along with a leaving group. nih.gov This thiol alkylation appears to contribute to reduced cell proliferation via GSH depletion and/or protein unfolding. nih.gov The investigation of these context-dependent effects and potential off-target interactions is crucial for a comprehensive understanding of this compound's biological activities and for interpreting research findings accurately. Computational approaches can aid in predicting potential off-target interactions for small molecules, which can then be verified using appropriate experimental models. frontiersin.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 7471335 |
| VAS2870 | 4058452 |
| Apocynin | 2214 |
| Diphenylene iodonium | 3101 |
| GKT137831 | 58496428 |
| ML171 | 81131 |
| GSK2795039 | 71090129 |
Further Elucidation of Detailed Binding and Mutagenesis for NOX Inhibition
This compound functions as a NOX inhibitor, demonstrating efficacy in in vitro settings. Studies have indicated that this compound, similar to the related compound VAS2870, inhibits NOXs through a mechanism involving the covalent alkylation of a specific cysteine residue located within the dehydrogenase domain of the enzyme. This domain is critical as it is the binding site for NADPH, the electron donor for NOX activity. epa.govmetabolomicsworkbench.org The covalent nature of this interaction is supported by mutagenesis studies where a cysteine-to-serine mutation in the dehydrogenase domain rendered the enzyme insensitive to inhibition by these compounds. metabolomicsworkbench.org This suggests that the presence of a reactive cysteine thiol group at this specific site is essential for the inhibitory binding of this compound.
The chemical structure of VAS compounds, including this compound, features 2-mercaptobenzoxazole (B50546) and 2-oxazole moieties that are thought to act as leaving groups, facilitating the covalent attachment of the benzyl-triazolopyrimidine core to the targeted cysteine residue. metabolomicsworkbench.org While VAS compounds are often considered pan-NOX inhibitors due to their ability to broadly inhibit ROS production in various cell models with differing NOX expression profiles, the precise details of their binding affinity and inhibitory effects across all NOX isoforms (NOX1, NOX2, NOX4, NOX5) require further detailed investigation. flybase.org In cell-free assays, VAS3947 has shown IC50 values around 10 µM for NOX1, NOX2, and NOX4. researchgate.net
Furthermore, research suggests that VAS compounds exhibit conformational selectivity, specifically targeting and covalently modifying NOX2 only when the enzyme is in its activated state. metabolomicsworkbench.org This implies that the critical cysteine residue targeted by this compound may only become accessible or sufficiently reactive when the NOX enzyme adopts a catalytically active conformation. Further detailed binding and mutagenesis studies are necessary to fully elucidate the nuances of how VAS compounds interact with different NOX isoforms and the specific molecular events that govern their conformational selectivity and covalent binding. flybase.org
Addressing Reactive Oxygen Species (ROS) Complexity in Cancer Cells
Reactive oxygen species (ROS) are fundamental signaling molecules involved in numerous cellular processes, but their role in cancer is complex and often paradoxical. Cancer cells typically exhibit higher levels of oxidative stress compared to normal cells. researchgate.net While elevated ROS can contribute to pro-tumorigenic processes such as increased cell survival, proliferation, and DNA damage, paradoxically, very high levels of ROS can induce anti-tumorigenic signaling and lead to cell death, particularly through apoptosis. ecsci.co.krresearchgate.net The ultimate effect of ROS in cancer cells is critically dependent on their concentration, the specific source of ROS production, and the cellular context, including the type of cancer and the treatment applied. uni.lu
In acute myeloid leukemia (AML) cells, for instance, lower levels of ROS have been linked to the maintenance of leukemia stemness and reduced sensitivity to chemotherapy. uni.lu Conversely, NOX2-mediated ROS generation may promote AML cell survival and contribute to treatment resistance. uni.lu
Research on this compound in AML cell lines has revealed that the compound can induce apoptosis independently of its anti-NOX activity. researchgate.net This observed apoptosis might be attributed to a decrease in ROS levels below the threshold required for the sustained growth of cancer cells. researchgate.net Beyond its effects on NOX, this compound has also been shown to interact with cysteine residues in various proteins. researchgate.net This interaction could potentially disrupt cellular mechanisms responsible for maintaining ROS homeostasis and may lead to the accumulation of misfolded proteins, triggering endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). researchgate.net These additional mechanisms may contribute to the observed pro-apoptotic effects of this compound in cancer cells.
Addressing the complexity of ROS in cancer cells necessitates further detailed investigation into the multifaceted mechanisms of action of compounds like this compound. Understanding how this compound influences the intricate balance of ROS production and scavenging, its interactions with protein cysteine thiols, and the resulting effects on cellular pathways such as ER stress and UPR is crucial for fully appreciating its therapeutic potential and for developing strategies to effectively manipulate ROS levels for anti-cancer therapy. researchgate.netecsci.co.kr
Optimization for in vivo Translation in Academic Settings (e.g., formulation strategies for solubility, pharmacokinetics)
Despite demonstrating promising efficacy and selectivity as a NOX inhibitor in in vitro studies, the translation of triazolopyrimidine derivatives from the VAS library, including this compound, into in vivo applications has been significantly hampered by their inherently low water solubility. wikipedia.org This poor solubility presents a major challenge for developing suitable formulations for systemic administration and achieving adequate pharmacokinetics in living organisms.
To address this limitation in academic research settings, various formulation strategies have been explored for this compound, which was selected for optimization partly due to its relatively better solubility compared to other VAS derivatives like VAS2870 and VAS4024. wikipedia.org Approaches investigated for improving the water solubility of this compound include spray drying, microemulsification, and complexation with different cyclodextrin (B1172386) derivatives. wikipedia.org
These formulation techniques have successfully demonstrated an increase in the apparent solubility of this compound in vitro, as evidenced by measured supersaturation ratios. For instance, spray-dried formulations achieved supersaturation ratios ranging from 3 to 9 after 120 minutes, while microemulsions showed ratios between 8 and 19 within the same timeframe. wikipedia.org Complexation with various cyclodextrins proved particularly effective, yielding supersaturation ratios between 3 and 174 after 20 hours. wikipedia.org Nuclear Magnetic Resonance (NMR) studies indicated that this enhancement in solubility was due to the inclusion of this compound within the cyclodextrin cavity and interactions with the cyclodextrin's outer surface. wikipedia.org
While these formulation strategies show promise for improving solubility, further investigations into the in vivo translation of this compound have revealed additional challenges related to its stability and pharmacokinetics. Studies evaluating the stability of this compound in solution and in plasma have indicated that the compound is unstable in buffer and when exposed to light. wikipedia.org Furthermore, it showed decomposition in the presence of mouse microsomes and human plasma. wikipedia.org This instability is potentially linked to the presence of the oxazole (B20620) moiety connected to the triazolopyrimidine core via a thioether linkage. wikipedia.org Permeability assays have also been conducted as part of the assessment for in vivo suitability. wikipedia.org
V. Concluding Perspectives in Vas 3947 Research
Summary of Key Academic Findings
VAS 3947 is primarily recognized as a pan-inhibitor of NADPH oxidase enzymes, affecting multiple isoforms such as NOX1, NOX2, and NOX4. nih.govnih.gov Its mechanism of action involves the covalent modification of a conserved cysteine residue within the dehydrogenase domain of the NOX enzymes. researchgate.netacs.org This interaction leads to the alkylation of the cysteine's thiol group by the benzyl-triazolopyrimidine moiety of this compound, with an oxazole (B20620) ring acting as a leaving group. researchgate.netresearchgate.net This covalent binding effectively blocks the productive binding of the substrate, NADPH, thereby inhibiting the generation of ROS. acs.org
A significant body of research has demonstrated that the biological effects of this compound extend beyond its inhibitory action on NOX enzymes. Notably, it has been shown to induce apoptosis in acute myeloid leukemia (AML) cell lines, a process that is independent of its anti-NOX activity. researchgate.net This apoptotic effect is mediated through the activation of the Unfolded Protein Response (UPR), which is triggered by the aggregation and misfolding of proteins. researchgate.net
Furthermore, extensive studies have revealed a potent antiplatelet effect of this compound. nih.gov This compound has been found to attenuate platelet activation and thrombus formation through a NOX-independent pathway that is downstream of Protein Kinase C (PKC). nih.gov Unlike other NOX inhibitors, this compound markedly abolishes platelet aggregation induced by various agonists. nih.gov In vivo studies have supported these findings, showing that VAS compounds can delay thrombus formation without significantly affecting normal hemostasis. nih.gov This dual activity, inhibiting both NOX-dependent and independent pathways, underscores the multifaceted nature of this compound's biological impact.
Table 1: Summary of Key Research Findings on this compound
| Research Area | Key Findings | Citations |
|---|---|---|
| Mechanism of Action | Pan-inhibitor of NADPH oxidase (NOX) enzymes. | nih.govnih.gov |
| Covalently binds to a conserved cysteine residue in the NOX dehydrogenase domain. | researchgate.netacs.org | |
| NOX-Independent Effects | Induces apoptosis in AML cells via the Unfolded Protein Response (UPR). | researchgate.net |
| Potent antiplatelet effect by inhibiting a pathway downstream of PKC. | nih.gov | |
| In Vivo Effects | Delays thrombus formation without impairing normal hemostasis. | nih.gov |
Unanswered Questions and Future Research Trajectories
Despite the progress in understanding this compound, several critical questions remain. The discovery of its significant NOX-independent effects raises the question of the full spectrum of its off-target activities. While the inhibition of the PKC downstream pathway in platelets has been identified, the precise molecular targets of this compound outside of the NOX family are not fully characterized. nih.gov Future research should aim to identify these additional targets to better understand the compound's complete mechanism of action and to ascertain whether its observed effects in various models are truly due to NOX inhibition or these off-target interactions.
Another important area for future investigation is the isoform selectivity of this compound. While it is considered a pan-NOX inhibitor, a more detailed characterization of its inhibitory profile against all NOX isoforms is necessary. nih.gov The development of more isoform-selective NOX inhibitors is a critical goal in the field to allow for a more precise dissection of the roles of individual NOX isoforms in health and disease. nih.gov
The relationship between PKC and NOX in platelets, and how this compound influences this cross-talk, also warrants further investigation. It has been suggested that VAS compounds may block PKC-mediated ROS formation, in part, through NOX inhibition, but this needs to be confirmed. nih.gov Elucidating this pathway could provide valuable insights into the regulation of platelet activation and thrombosis.
Potential for Further Development as a Research Tool and Lead Compound
As a research tool, this compound has been instrumental in exploring the function of NOX enzymes. However, its off-target effects, particularly the thiol alkylation of proteins other than NOX, present a limitation. researchgate.net Researchers using this compound must be cautious in interpreting their results, as the observed cellular effects may not be solely attributable to NOX inhibition. The irreversible nature of its binding to some targets also needs to be considered when designing experiments. frontiersin.org
Q & A
Q. What are the primary mechanisms of action of VAS 3947 in cellular models, and how do they influence experimental design?
this compound operates through two distinct pathways: (1) NADPH oxidase (NOX) inhibition, which reduces reactive oxygen species (ROS) production, and (2) unfolded protein response (UPR) activation via protein aggregation/misfolding, inducing apoptosis independently of NOX inhibition . To isolate these mechanisms, researchers should include controls such as:
- NOX-specific activity assays (e.g., xanthine/XOD-derived L012 signal tests to confirm no antioxidant interference) .
- UPR markers (e.g., CHOP, BiP) to differentiate apoptosis pathways .
- Dose-response curves in NOX-expressing vs. NOX-deficient cell lines to validate target specificity .
Q. What are the recommended protocols for preparing and storing this compound stock solutions?
Q. What key readouts should be prioritized when studying this compound’s antiplatelet effects?
- Platelet activation markers : P-selectin exposure, integrin αIIbβ3 activation .
- Thrombosis assays : Tail-bleeding time, FeCl₃-induced arterial thrombosis models .
- ROS quantification : DCFH-DA or lucigenin chemiluminescence to measure NOX-dependent vs. NOX-independent ROS modulation .
Advanced Research Questions
Q. How can researchers resolve contradictory data between this compound’s NOX inhibition and UPR-mediated apoptosis in disease models?
Contradictions often arise from overlapping pathways. Methodological solutions include:
- Genetic silencing : Knockdown of NOX isoforms (e.g., NOX2, NOX4) to isolate UPR effects .
- Time-course experiments : Assess early ROS inhibition (NOX-dependent) vs. late apoptosis (UPR-dependent) .
- Proteostatic modulators : Co-treatment with chaperones (e.g., 4-PBA) to suppress UPR activation .
Q. What strategies optimize this compound’s efficacy in in vivo neuroprotection or thrombosis studies?
- Dosing adjustments : Use species-specific Km coefficients for dose conversion (e.g., 20 mg/kg in mice ≈ 10 mg/kg in rats) .
- Combination therapies : Pair with antioxidants (e.g., apocynin) to enhance NOX inhibition or with ER stress inhibitors to mitigate off-target apoptosis .
- Pharmacokinetic profiling : Monitor plasma half-life and blood-brain barrier penetration using LC-MS/MS .
Q. How can researchers validate this compound’s specificity across NOX isoforms in complex physiological systems?
- Isoform-specific assays : Use HEK293 cells transfected with individual NOX isoforms (e.g., NOX1, NOX2, NOX4) and measure superoxide production .
- Comparative pharmacology : Test against isoform-selective inhibitors (e.g., GKT136901 for NOX1/4, NoxA1ds for NOX1) .
- Structural analysis : Perform molecular docking studies to evaluate binding affinity to NOX vs. UPR-related proteins .
Q. What methodologies address confounding effects of this compound’s thiol-reactivity in redox-sensitive assays?
- Thiol-blocking agents : Pre-treat cells with N-ethylmaleimide (NEM) to distinguish covalent modifications from NOX inhibition .
- Redox proteomics : Identify alkylated cysteine residues via mass spectrometry to map off-target interactions .
- Negative controls : Use structurally analogous but inactive compounds (e.g., VAS 2870 derivatives lacking thiol reactivity) .
Methodological Best Practices
- Data interpretation : Use multivariate analysis to disentangle NOX inhibition from UPR activation in omics datasets .
- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, including detailed reporting of formulation, dosing, and animal weights .
- Cross-validation : Replicate findings in multiple cell lines (e.g., MV-4-11, THP-1) and primary cells to assess generalizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
